molecular formula C7H14O3 B126774 3-hydroxyheptanoic Acid CAS No. 17587-29-0

3-hydroxyheptanoic Acid

Cat. No. B126774
CAS RN: 17587-29-0
M. Wt: 146.18 g/mol
InChI Key: OXSSIXNFGTZQMZ-UHFFFAOYSA-N
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Description

3-Hydroxyheptanoic acid is a hydroxy fatty acid that has been identified as a metabolite in various biological contexts. It has been found in the urine or serum of diabetic patients with ketoacidosis and is not typically present in healthy subjects or diabetic patients without ketosis . This compound's presence is more related to the ketotic state than to diabetes specifically. It is also a structural component of certain natural products, such as callipeltin A, and has been synthesized in various forms for research purposes .

Synthesis Analysis

The synthesis of 3-hydroxyheptanoic acid derivatives has been achieved through several methods. For instance, asymmetric synthesis has been used to create diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid, which is a component of callipeltin A and D . These diastereomers were synthesized from commercially available pseudoephedrine propionamide with a significant overall yield, and their configurational assignment was confirmed by comparing NMR and optical rotation data with the natural isomer . Another study focused on the stereoselective synthesis of threo-3-hydroxy-4-amino acids, which are related to 3-hydroxyheptanoic acid and have been isolated from antibiotics .

Molecular Structure Analysis

The molecular structure of 3-hydroxyheptanoic acid derivatives has been analyzed using NMR spectroscopy and other techniques to determine their stereochemistry. For example, the absolute stereochemistry of the natural product from callipeltin A was determined through analysis of J-coupling in the 1H NMR spectrum . The configurational assignment of these molecules is crucial for understanding their biological activity and potential applications.

Chemical Reactions Analysis

3-Hydroxyheptanoic acid and its derivatives undergo various chemical reactions. For instance, lactonization reactions have been studied, where trioxoheptanoic acids were cyclized to form corresponding δ-lactones, which have biogenetic significance . Additionally, the synthesis of 2-(trans-3-hydroxy-1-octenyl)-3-indoleheptanoic acid, which shows weak prostaglandin-like activity, demonstrates the potential bioactivity of hydroxyheptanoic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydroxyheptanoic acid derivatives are influenced by their functional groups and stereochemistry. These properties are essential for their biological activity and potential as chemical building blocks. For example, 3-hydroxypropionic acid, a related compound, has been highlighted for its potential as an eco-sustainable chemical building block . The abnormal metabolite 3-hydroxyhexanoic acid, closely related to 3-hydroxyheptanoic acid, has been identified in the context of diabetic ketoacidosis, indicating the importance of these compounds in metabolic pathways .

Scientific Research Applications

Enantiopure Synthesis and Stereochemistry

3-Hydroxyheptanoic acid derivatives have been synthesized enantiopurely, highlighting their importance in stereochemistry. These derivatives, including (4S,5R)- and (4S,5S)-4-amino-5-hydroxyheptanoic acid, are synthesized from L-glutamic acids. The stereochemistry is determined from the starting material, emphasizing the compound's significance in stereochemically controlled syntheses (Andrés et al., 2003).

Biotechnological Production and Purification

A study on the biotechnological conversion of polyhydroxyalkanoates (PHAs) to enantiomerically pure (R)-3-hydroxycarboxylic acids, including (R)-3-hydroxyheptanoic acid, highlights its production through bacterial pathways. This process involves in vivo depolymerization of intracellular PHA and subsequent purification, demonstrating the biotechnological significance of 3-hydroxyheptanoic acid (Ruth et al., 2007).

Biosynthesis from Various Carbon Sources

The biosynthesis of poly-(3-hydroxyalkanoates) (PHAs), including 3-hydroxyheptanoic acid, using various carbon sources, was studied in Pseudomonas guezennei. This research provides insight into the microbial production of medium-chain length PHAs and highlights the adaptability of bacterial systems to synthesize compounds like 3-hydroxyheptanoic acid from different carbon sources (Simon-Colin et al., 2008).

3-Hydroxy Acids as Environmental Markers

3-Hydroxy acids, including 3-hydroxyheptanoic acid, have been profiled as potential environmental markers of endotoxin. This study underlines the chemical significance of 3-hydroxyheptanoic acid in environmental monitoring and assessment, especially in occupational and environmental samples (Uhlig et al., 2016).

Chiral Hydroxyalkanoic Acids from Bacterial Polyhydroxyalkanoates

The study on the production of chiral hydroxyalkanoic acid monomers from PHA, including 3-hydroxyheptanoic acid, provides insights into the potential application of these compounds in the fine chemical, pharmaceutical, and medical industries. The efficient production method established in this research underscores the significance of 3-hydroxyheptanoic acid as a chiral starting material (Ren et al., 2005).

Safety And Hazards

The safety information for 3-hydroxyheptanoic acid includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .

Future Directions

Research into the production of chiral ®-hydroxycarboxylic acids (RHAs) and the strategies developed to recover the accumulated polymer without using conventional downstream separations processes could potentially improve the economy of PHAs production and use . ®-hydroxycarboxylic acids can be used as chiral precursors, thanks to its easily modifiable functional groups, and can be either produced de-novo or be obtained from recycled PHA products .

properties

IUPAC Name

3-hydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-2-3-4-6(8)5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSSIXNFGTZQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120659-37-2
Record name Heptanoic acid, 3-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120659-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00388971
Record name 3-hydroxyheptanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxyheptanoic Acid

CAS RN

17587-29-0
Record name 3-Hydroxyheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17587-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-hydroxyheptanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxyheptanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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